molecular formula C11H12Cl2Si B13871548 ((2,6-Dichlorophenyl)ethynyl)trimethylsilane

((2,6-Dichlorophenyl)ethynyl)trimethylsilane

Cat. No.: B13871548
M. Wt: 243.20 g/mol
InChI Key: HGDBHXXSLKYSQW-UHFFFAOYSA-N
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Description

((2,6-Dichlorophenyl)ethynyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2,6-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2,6-dichloroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate

    Co-catalyst: Copper(I) iodide

    Base: Triethylamine or diisopropylamine

    Temperature: Room temperature to 60°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as halides or organometallic compounds in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Coupling: Palladium or nickel catalysts under inert atmosphere.

Major Products:

Mechanism of Action

The mechanism of action of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for coupling and substitution reactions, while the trimethylsilyl group can be easily removed or replaced, facilitating the formation of diverse chemical structures .

Comparison with Similar Compounds

  • (Phenylethynyl)trimethylsilane
  • (4-Bromophenyl)ethynyltrimethylsilane
  • (2,4-Dichlorophenyl)ethynyltrimethylsilane

Comparison: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, affecting their chemical behavior and applications .

Properties

Molecular Formula

C11H12Cl2Si

Molecular Weight

243.20 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H12Cl2Si/c1-14(2,3)8-7-9-10(12)5-4-6-11(9)13/h4-6H,1-3H3

InChI Key

HGDBHXXSLKYSQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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